molecular formula C12H13NO7 B12592764 Methyl 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoate CAS No. 873852-15-4

Methyl 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoate

Cat. No.: B12592764
CAS No.: 873852-15-4
M. Wt: 283.23 g/mol
InChI Key: CSZADANXGPLDRK-UHFFFAOYSA-N
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Description

Methyl 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, an ester group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoate typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 65°C) for 24 hours. After the reaction is complete, the product is purified through steam distillation and extraction with ethyl acetate .

Industrial Production Methods

In an industrial setting, the production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps would be optimized for large-scale production, possibly involving automated distillation and extraction systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Methyl 4-(2-ethoxy-2-oxoethoxy)-3-aminobenzoate.

    Substitution: Depending on the nucleophile, products like Methyl 4-(2-ethoxy-2-oxoethoxy)-3-(substituted)benzoate.

    Hydrolysis: 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Methyl 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its ester and nitro groups.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoate depends on its chemical structure. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, through mechanisms such as covalent bonding or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

873852-15-4

Molecular Formula

C12H13NO7

Molecular Weight

283.23 g/mol

IUPAC Name

methyl 4-(2-ethoxy-2-oxoethoxy)-3-nitrobenzoate

InChI

InChI=1S/C12H13NO7/c1-3-19-11(14)7-20-10-5-4-8(12(15)18-2)6-9(10)13(16)17/h4-6H,3,7H2,1-2H3

InChI Key

CSZADANXGPLDRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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